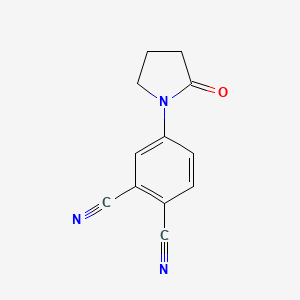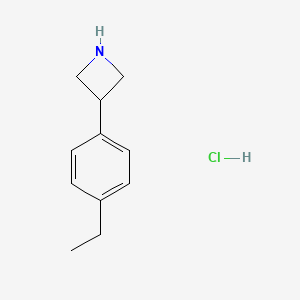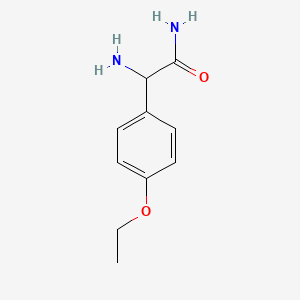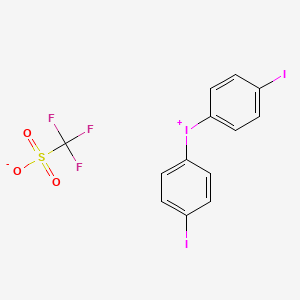![molecular formula C22H20N2OS B13709509 1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13709509.png)
1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with a dimethylamino group and an ethanone moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone typically involves multi-step organic reactions. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with 2-aminothiophenol to form the phenothiazine core. This intermediate is then subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Electrophilic substitution reactions are common, where the dimethylamino group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its pharmacological activities, including antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone involves its interaction with various molecular targets. In pharmacological contexts, it is believed to exert its effects by modulating neurotransmitter receptors in the brain, particularly dopamine and serotonin receptors. This modulation can lead to changes in neurotransmitter levels, thereby influencing mood and behavior.
相似化合物的比较
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antihistamine and antiemetic effects.
Thioridazine: Used as an antipsychotic with a similar mechanism of action.
Uniqueness: 1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various fields.
属性
分子式 |
C22H20N2OS |
|---|---|
分子量 |
360.5 g/mol |
IUPAC 名称 |
1-[10-[4-(dimethylamino)phenyl]phenothiazin-2-yl]ethanone |
InChI |
InChI=1S/C22H20N2OS/c1-15(25)16-8-13-22-20(14-16)24(19-6-4-5-7-21(19)26-22)18-11-9-17(10-12-18)23(2)3/h4-14H,1-3H3 |
InChI 键 |
HBWVNMQWZBEBJV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C4=CC=C(C=C4)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-[2-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13709442.png)




![1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B13709459.png)


![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13709492.png)

![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine](/img/structure/B13709501.png)
![3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13709517.png)

